molecular formula C19H15N3O3S2 B7805358 Tyrphostin AG 825 CAS No. 625836-67-1

Tyrphostin AG 825

Cat. No. B7805358
CAS RN: 625836-67-1
M. Wt: 397.5 g/mol
InChI Key: KXDONFLNGBQLTN-WUXMJOGZSA-N
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Description

Tyrphostin AG 825 is an organic sulfide that consists of 1,3-benzothiazole-2-thiol . It acts as an epidermal growth factor receptor antagonist . It is a selective and ATP-competitive ErbB2 inhibitor which suppresses tyrosine phosphorylation .


Molecular Structure Analysis

The molecular formula of Tyrphostin AG 825 is C19H15N3O3S2 . The molecular weight is 397.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Tyrphostin AG 825 is a yellow solid . It is soluble in DMSO up to 100 mM .

Scientific Research Applications

Inhibition of Chronic Joint Inflammation

Tyrphostin AG 490, a Janus kinase (JAK) 2 inhibitor, has been found effective in models of inflammatory and autoimmune diseases. Specifically, it ameliorates cartilage and bone destructions in collagenase-induced osteoarthritis (CIOA), associated with decreased expression of certain proteins in arthritic mice joints, and inhibits RANKL-induced osteoclast differentiation in vitro (Gyurkovska et al., 2014).

Neuroprotection Against Oxidative Stress

Tyrphostins, including AG 825, protect neuronal cells from oxidative stress-induced nerve cell death (oxytosis). They act as antioxidants, eliminating reactive oxygen species and increasing the basal level of cellular glutathione. This protective efficacy is observed in various cellular models, including hippocampal cells and primary neurons (Sagara et al., 2002).

Prevention of Neointimal Formation

Tyrphostin AG-1295, a PDGF receptor-specific inhibitor, exhibits antiproliferative effects on smooth muscle cells and reduces neointimal formation post-balloon injury in animal models. This suggests its potential in preventing postangioplasty restenosis (Fishbein et al., 2000).

Reduction of Inflammation and Multiple Organ Failure

Tyrphostin AG-490 has demonstrated efficacy in reducing inflammation and multiple organ failure in animal models. It attenuates the elevation of various indicators of organ dysfunction, reduces serum levels of inflammatory cytokines, and improves survival rates in models of nonseptic shock (Dimitrova & Ivanovska, 2008).

Enhancement of Antitumor Activity

Research has shown that tyrphostins like AG-1478 can inhibit the growth of cancer cells by targeting specific growth factor receptors, such as the epidermal growth factor receptor (EGFR). These tyrphostins have shown promising results in preclinical models, suggesting their potential as therapeutic agents in cancer treatment (Levitzki, 2002).

Mechanism of Action

Tyrphostin AG 825 is a selective ErbB2 inhibitor . It suppresses tyrosine phosphorylation . It has been found to trigger p38 mitogen-activated protein kinase-dependent apoptosis in androgen-independent prostate cancer cells .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDONFLNGBQLTN-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018047
Record name (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin AG 825

CAS RN

149092-50-2, 625836-67-1
Record name Tyrphostin AG 825
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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